5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both thiazole and triazole rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s structure includes a bromine atom, which often imparts unique reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1,3-thiazole derivatives with triazole precursors. One common method includes the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with 1H-1,2,4-triazol-3-amine under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the thiazole and triazole rings.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substituted Derivatives: Products where the bromine atom is replaced by other functional groups.
Oxidized or Reduced Forms: Compounds with altered oxidation states of the thiazole or triazole rings.
Cyclized Products: More complex heterocyclic compounds formed through cyclization reactions.
Scientific Research Applications
5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine has various applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound’s structure allows it to interact with DNA and proteins, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3-thiazol-2-yl derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
1,2,4-Triazole derivatives: Compounds with the triazole ring are known for their diverse pharmacological properties.
Benzothiazole derivatives: These compounds have a similar structure and are studied for their antimicrobial and anticancer activities.
Uniqueness
5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both thiazole and triazole rings, along with a bromine atom. This combination imparts distinct reactivity and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C6H6BrN5S |
---|---|
Molecular Weight |
260.12 g/mol |
IUPAC Name |
5-bromo-1-(1,3-thiazol-2-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H6BrN5S/c7-5-10-6(8)11-12(5)3-4-9-1-2-13-4/h1-2H,3H2,(H2,8,11) |
InChI Key |
UGRUWOZHAJBHAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
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